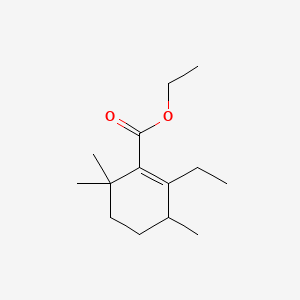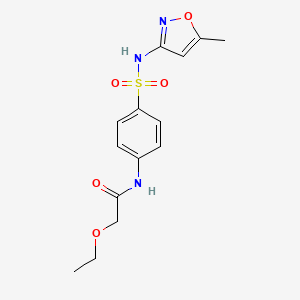
Etolotifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etolotifen: is a chemical compound with the molecular formula C24H29NO4S . It is known for its potential therapeutic applications, particularly in the field of medicine. The compound is characterized by its unique structure, which includes a thiophene ring, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Etolotifen involves multiple steps, starting with the preparation of the thiophene ring. The process typically includes the following steps:
Formation of the Thiophene Ring: This is achieved through a series of reactions involving sulfur and carbon-containing precursors.
Functionalization: The thiophene ring is then functionalized with various substituents to achieve the desired chemical structure.
Final Assembly: The final step involves the coupling of the functionalized thiophene ring with other molecular fragments to form this compound.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: : Etolotifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: : The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes .
Scientific Research Applications
Etolotifen has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammatory and allergic conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Etolotifen involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may have anti-inflammatory and antihistaminic properties .
Comparison with Similar Compounds
Etolotifen is often compared with other thiophene-based compounds, such as:
Ketotifen: Another thiophene derivative with antihistaminic properties.
Zotepine: A thiophene-based antipsychotic drug.
Tiapride: A thiophene derivative used in the treatment of various neurological disorders.
Uniqueness: : this compound stands out due to its unique combination of functional groups and its potential therapeutic applications. Unlike other similar compounds, this compound’s structure allows for a broader range of chemical modifications, making it a versatile compound for research and development .
Properties
CAS No. |
82140-22-5 |
|---|---|
Molecular Formula |
C24H29NO4S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
2-[1-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one |
InChI |
InChI=1S/C24H29NO4S/c26-11-13-29-15-14-28-12-10-25-8-5-18(6-9-25)23-20-4-2-1-3-19(20)17-22(27)24-21(23)7-16-30-24/h1-4,7,16,26H,5-6,8-15,17H2 |
InChI Key |
BPEQXNIRIPLFRW-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CCOCCOCCO |
Canonical SMILES |
C1CN(CCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


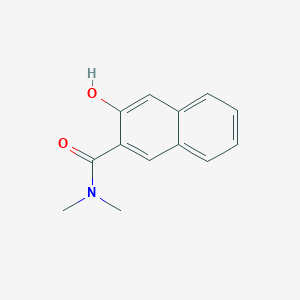
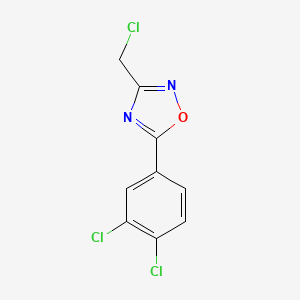
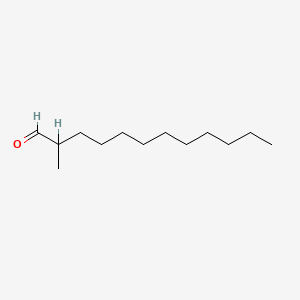
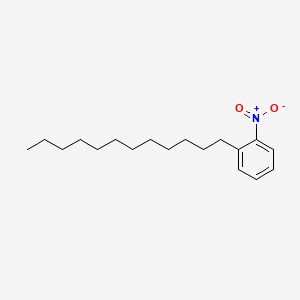
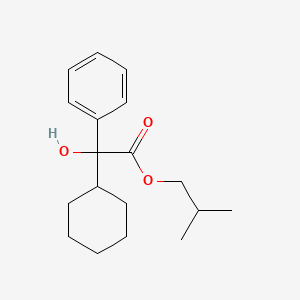
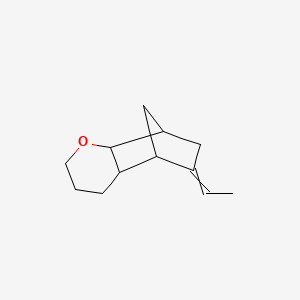
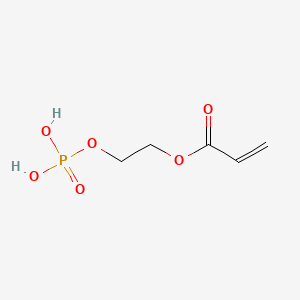
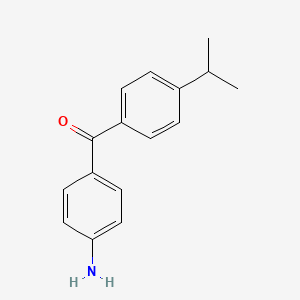

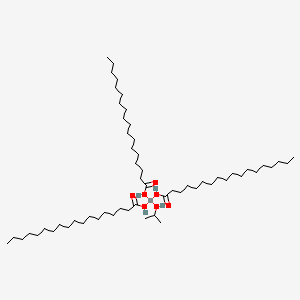
![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)

